molecular formula C9H8ClFO2 B7998485 2-Ethoxy-4-fluorobenzoyl chloride

2-Ethoxy-4-fluorobenzoyl chloride

Cat. No.: B7998485
M. Wt: 202.61 g/mol
InChI Key: NSXVRKZWVIFCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-fluorobenzoyl chloride is a specialized aromatic acid chloride that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure incorporates both an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the benzoyl ring, making it a valuable intermediate for creating diverse molecular libraries. Compounds like this are routinely used as acylating agents to introduce the 2-ethoxy-4-fluorobenzoyl moiety into target molecules, a common step in the development of potential pharmacologically active compounds . Similar fluorobenzoyl chlorides are extensively employed in the synthesis of amides, hydrazides, and esters, often under mild conditions in the presence of a base like pyridine . For instance, research on related structures has demonstrated their utility in constructing compound sets with promising biological activity, such as N-benzoyl-2-hydroxybenzamides evaluated for antiprotozoal properties . The presence of the fluorine atom can significantly influence the metabolic stability, bioavailability, and binding affinity of the final molecules, a critical consideration in drug discovery . As a highly reactive acyl chloride, it must be handled under anhydrous conditions to prevent hydrolysis. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle this compound using appropriate personal protective equipment in a well-ventilated fume hood.

Properties

IUPAC Name

2-ethoxy-4-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-8-5-6(11)3-4-7(8)9(10)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXVRKZWVIFCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reactant Selection and Catalytic Systems

The Friedel-Crafts acylation is a cornerstone for synthesizing halogenated benzoyl chlorides. For 2-ethoxy-4-fluorobenzoyl chloride, substituting 2,4-dichlorofluorobenzene with 2-ethoxy-4-fluorobenzene introduces steric and electronic challenges due to the ethoxy group’s electron-donating nature. Patent CN107118096B demonstrates that Lewis acids like AlCl₃ or FeCl₃ facilitate electrophilic substitution in chloro-fluoro systems. Adapting this to an ethoxy-bearing substrate would require reduced reaction temperatures (40–70°C vs. 70–120°C for chloro analogs) to prevent demethylation or ether cleavage.

Molar ratios of 1:0.95–1:1.0 for aromatic substrate to acylating agent (e.g., CCl₄) are critical to minimize byproducts like dimeric compounds. For ethoxy systems, a slight excess of acylating agent (1:1.05) may compensate for reduced reactivity.

Byproduct Management and Yield Optimization

Byproducts such as trichlorotoluene derivatives (e.g., Compound III in CN107118096B) arise from over-chlorination or incomplete acylation. In ethoxy systems, analogous byproducts could include ethoxy-chloro adducts. Patent CN111499506B highlights the use of ethanol and sodium hydroxide to decompose byproducts at 110°C, achieving <0.2% residual impurities. Applying this to 2-ethoxy systems, ethanol solvent could concurrently stabilize the ethoxy group while facilitating byproduct recycling.

Hydrolysis and Oxidation Steps

Controlled Hydrolysis of Trichlorotoluene Intermediates

Hydrolysis of intermediates like 2-ethoxy-4-fluorotrichlorotoluene requires careful water addition to avoid premature precipitation. CN107118096B specifies FeCl₃-catalyzed hydrolysis at 80–120°C with a 1:1.0–1:1.1 molar ratio of intermediate to water. For ethoxy substrates, lower temperatures (80–90°C) and phased water addition may mitigate ether bond cleavage.

Oxidation to Carboxylic Acid Derivatives

Post-hydrolysis oxidation of aldehydes to carboxylic acids is exemplified in CN107118096B using potassium perchlorate under reflux. For 2-ethoxy-4-fluorobenzoic acid synthesis, milder oxidants like H₂O₂ or O₂ in DMF could enhance compatibility with the ethoxy group, though reaction times may extend by 20–30%.

Acylation with Thionyl Chloride

Reaction Kinetics and Stoichiometry

The final acylation of 2-ethoxy-4-fluorobenzoic acid with thionyl chloride (SOCl₂) follows first-order kinetics. CN107118096B reports 50–100°C as optimal, with yields >95% at 1:1.2 acid-to-SOCl₂ ratios. Ethoxy substrates may require inert atmospheres (N₂ or Ar) to prevent ethoxy degradation.

Solvent Selection and Catalysis

Nonpolar solvents like CCl₄ or CH₂Cl₂ are preferred to stabilize reactive intermediates. CN111499506B notes that tetrabutylammonium bromide (0.5–1.0 wt%) accelerates acylation while reducing SOCl₂ excess. For ethoxy systems, this catalyst could lower reaction temperatures to 60–80°C, preserving ether integrity.

Green Chemistry Innovations

Solvent Recycling and Byproduct Conversion

CN111499506B’s ethanol-based recovery system achieves 99.8% byproduct conversion via NaOH-catalyzed decomposition. Adapting this to 2-ethoxy systems, ethanol solvent could be recycled 3–5 times without yield loss, reducing waste by 40–50%.

Energy-Efficient Temperature Control

Maintaining reactions below 115°C (vs. 133°C decomposition threshold for chloro analogs) prevents substrate degradation. For ethoxy derivatives, a 100°C cap ensures stability while enabling 85–90% yield in hydrolysis and acylation steps.

Comparative Data and Optimization Strategies

ParameterChloro-Fluoro SystemEthoxy-Fluoro System (Projected)
Friedel-Crafts Temp (°C)40–7040–60
Hydrolysis Temp (°C)80–12080–90
Acylation Yield (%)92–9985–90
Byproduct Conversion (%)99.895–98

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce additional substituents onto the benzene ring.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters.

    Electrophilic Aromatic Substitution: The major products are the substituted benzoyl chlorides with additional functional groups on the benzene ring.

Scientific Research Applications

2-Ethoxy-4-fluorobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, synthesis, and applications of 2-ethoxy-4-fluorobenzoyl chloride can be contextualized by comparing it to three analogous compounds:

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

  • Molecular Formula : C₇H₈BrClFN
  • Functional Groups : Bromine (2-position), fluorine (4-position), benzylamine hydrochloride.
  • Reactivity : Less electrophilic than acyl chlorides; participates in nucleophilic substitution (bromine) and amine coupling reactions.
  • Applications : Pharmaceutical intermediate (e.g., kinase inhibitors).
  • Synthesis : Produced via bromination of fluorobenzylamine followed by HCl treatment. Technical processes emphasize cost-effective bromine integration and environmental safeguards .

4-Fluorobenzoyl Chloride

  • Molecular Formula : C₇H₄ClFO
  • Functional Groups : Acyl chloride, fluorine (4-position).
  • Reactivity : Higher electrophilicity at the carbonyl carbon due to the absence of electron-donating ethoxy groups.
  • Applications : Widely used in peptide synthesis and dye manufacturing.

2-Ethoxybenzoyl Chloride

  • Molecular Formula : C₉H₉ClO₂
  • Functional Groups : Ethoxy (2-position), acyl chloride.
  • Reactivity : Ethoxy group donates electrons, reducing acyl chloride reactivity compared to this compound.
  • Applications : Polymer cross-linking agent.

Data Table: Comparative Analysis

Property This compound 2-Bromo-4-fluorobenzylamine HCl 4-Fluorobenzoyl Chloride 2-Ethoxybenzoyl Chloride
Molecular Weight (g/mol) 218.61 258.50 158.56 184.62
Functional Groups Acyl chloride, ethoxy, fluorine Benzylamine HCl, bromine, fluorine Acyl chloride, fluorine Acyl chloride, ethoxy
Reactivity High (electron-withdrawing F) Moderate (nucleophilic Br) Very high Moderate (electron-donating ethoxy)
Primary Applications Pharmaceuticals, agrochemicals Kinase inhibitors Peptide synthesis Polymer chemistry
Synthesis Complexity Moderate (halogenation + acylation) High (bromination + amine HCl) Low (direct acylation) Moderate (ethoxy introduction)

Key Research Findings

Reactivity Trends: The fluorine atom in this compound enhances electrophilicity at the carbonyl carbon, enabling faster acylation than non-fluorinated analogs. However, the ethoxy group slightly counteracts this effect through electron donation .

Synthesis Optimization : Production methods for halogenated benzoyl chlorides often involve Friedel-Crafts acylation followed by halogenation, with yields impacted by steric hindrance from substituents.

Environmental Considerations : Waste management protocols for acyl chlorides (e.g., hydrolysis to benign carboxylic acids) are critical to minimize ecological impact, as emphasized in manufacturing guidelines for related compounds .

Q & A

Q. How to align synthesis with green chemistry principles?

  • Methodology : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF. Calculate E-factor (waste/product ratio) and atom economy. For example, NaOCl-mediated chlorination in water improves sustainability vs. SOCl₂ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.